S-(5-Bromopentyl)ethanethioate
Description
Properties
IUPAC Name |
S-(5-bromopentyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrOS/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCUQNYTWCKUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Workflow
-
Reagents and Stoichiometry :
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1,5-Dibromopentane (18.0 g, 78.6 mmol)
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Potassium thiolacetate (1.52 g, 80.0 mmol)
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THF (80 mL) as the solvent
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-
Procedure :
The reaction mixture is refluxed for 20 hours under nitrogen atmosphere. After cooling, a solid precipitate forms, which is filtered and washed with THF. Purification via silica gel column chromatography (hexane/dichloromethane, 2:1) yields the product as a colorless oil. -
Key Mechanistic Insights :
The reaction proceeds via an SN2 mechanism , where the thiolacetate ion acts as a nucleophile, displacing bromide from 1,5-dibromopentane. The choice of THF as a polar aprotic solvent enhances nucleophilicity and stabilizes the transition state.
Yield and Scalability
This method reports a near-quantitative yield (>90%), with scalability demonstrated at the 10–20 gram scale. The use of column chromatography ensures high purity, though industrial applications may substitute this with distillation for cost efficiency.
Alternative Pathways and Comparative Analysis
While the THF-mediated method is predominant, alternative routes have been explored in specialized contexts:
Direct Alkylation of Ethanethiol
Ethanethiol can react with 1,5-dibromopentane in the presence of a base (e.g., K₂CO₃). However, this method faces challenges:
Thioesterification via Acetyl Chloride
A two-step process involving:
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Bromopentanol conversion to bromopentyl chloride using thionyl chloride.
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Reaction with ethanethiol in pyridine to form the thioester.
This route is less favored due to harsh conditions (e.g., SOCl₂) and lower overall yields (~70%).
Optimization Strategies for Industrial Applications
Solvent Selection
Comparative studies highlight solvent impacts on reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.5 | 92 | 20 |
| Acetonitrile | 37.5 | 85 | 24 |
| DMF | 36.7 | 78 | 30 |
THF’s low polarity minimizes side reactions, while DMF’s high polarity accelerates hydrolysis of the thioester.
Temperature and Reaction Time
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Optimal Temperature : 65–70°C (reflux in THF). Higher temperatures (>80°C) promote elimination, forming pentene byproducts.
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Reaction Time : 18–22 hours balances completion and side reactions. Prolonged heating (>24 hours) degrades the product.
Characterization and Quality Control
Spectroscopic Data
1H NMR (CDCl₃, 600 MHz) :
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δ 3.38 (t, J = 7.1 Hz, 2H, -SCH₂CH₂-)
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δ 2.85 (t, J = 7.1 Hz, 2H, -CH₂Br)
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δ 2.30 (s, 3H, -SC(O)CH₃)
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δ 1.91–1.81 (m, 2H, -CH₂CH₂CH₂-)
IR (neat) :
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2920 cm⁻¹ (C-H stretch)
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1695 cm⁻¹ (C=O stretch)
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650 cm⁻¹ (C-Br stretch)
Chemical Reactions Analysis
Types of Reactions: S-(5-Bromopentyl)ethanethioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thioester group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products like S-(5-azidopentyl)ethanethioate or S-(5-cyanopentyl)ethanethioate.
Oxidation: Products like S-(5-bromopentyl)sulfoxide or S-(5-bromopentyl)sulfone.
Reduction: Products like S-(5-bromopentyl)thiol.
Scientific Research Applications
Chemistry: S-(5-Bromopentyl)ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable for constructing various functionalized compounds .
Biology and Medicine:
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials, particularly where specific functional groups are required.
Mechanism of Action
The mechanism of action for S-(5-Bromopentyl)ethanethioate primarily involves its reactivity as a thioester. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, making the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Structural and Functional Analogues
S-(5-Bromopentyl)ethanethioate belongs to a broader class of S-substituted ethanethioates, which vary in their substituents and applications. Below is a comparative analysis with three structurally related compounds from recent studies:
Table 1: Key Properties of S-Substituted Ethanethioates
Substituent Effects on Physical Properties
- Bromopentyl Chain : The bromine atom in this compound enhances its reactivity as a leaving group, facilitating nucleophilic substitutions or radical couplings. This contrasts with the aryl-pyrrolidinyl groups in Compounds 28–30, which prioritize steric and electronic modulation for biological activity .
- Thermal Stability : The aryl-pyrrolidinyl derivatives (Compounds 28–30) exhibit higher melting points (120–137°C) compared to typical aliphatic thioesters, likely due to increased crystallinity from aromatic stacking.
Q & A
Basic Question: How can researchers optimize the synthesis of S-(5-Bromopentyl)ethanethioate to improve yield and purity?
Methodological Answer:
The synthesis of this compound can be optimized by varying reaction conditions such as:
- Catalyst selection : Copper(0)-catalyzed Ullmann condensation has been effective for analogous thioester syntheses (e.g., S-(4-aminophenyl) ethanethioate) under microwave heating (120°C, 20 min) .
- Solvent systems : Phosphate buffer or polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.
- Temperature control : Microwave-assisted heating reduces side reactions compared to conventional thermal methods .
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients ensures high purity.
Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the thioester (–SC(O)CH) and bromoalkyl (–CHBr) moieties. Compare chemical shifts with structurally similar compounds (e.g., S-[2-(dimethylamino)ethyl] ethanethioate) .
- FTIR : Peaks at ~1690 cm (C=O stretch) and ~650 cm (C–S stretch) validate functional groups.
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., CHBrOS has a theoretical MW of 225.1 g/mol).
Advanced Question: How does the bromine atom in this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The terminal bromine in the pentyl chain acts as a leaving group, enabling nucleophilic substitutions (e.g., with thiols or amines). Researchers should:
- Evaluate leaving group efficiency : Compare reaction rates with shorter/bulkier bromoalkyl analogs (e.g., 1-bromo-2-ethylbutane) to assess steric/electronic effects .
- Optimize nucleophile compatibility : Use polar solvents (e.g., acetone) and phase-transfer catalysts for reactions with weakly nucleophilic species.
- Monitor intermediates : LC-MS or TLC can track substitution progress and identify byproducts like elimination (e.g., pentene formation).
Advanced Question: What strategies enable functionalization of this compound for materials science applications?
Methodological Answer:
The bromoalkyl group allows cross-coupling or polymerization:
- Sonogashira coupling : Attach alkynes to the bromoalkyl chain using Pd/Cu catalysts (e.g., as done with S-(4-ethynyl-phenyl) ethanethioate in norbornadiene systems) .
- Radical polymerization : Initiate with AIBN to create thioester-functionalized polymers.
- Post-functionalization : Convert the thioester to a thiol (–SH) via reduction (e.g., LiAlH) for surface anchoring .
Advanced Question: How can researchers assess the biological interactions of this compound, particularly with microbial membranes?
Methodological Answer:
- Membrane disruption assays : Use fluorescence probes (e.g., DiSC(5)) to measure changes in membrane potential in bacterial models (e.g., E. coli). Fluorinated thioesters showed similar antimicrobial effects by destabilizing lipid bilayers .
- Molecular dynamics simulations : Model interactions between the bromoalkyl-thioester and phospholipid membranes to predict penetration efficiency.
- Cytotoxicity screening : Compare IC values against mammalian cell lines (e.g., HEK293) to evaluate selectivity.
Advanced Question: How should researchers resolve contradictions in reported reaction yields for this compound derivatives?
Methodological Answer:
- Control experiments : Replicate reactions under identical conditions (e.g., catalyst loading, solvent purity) to isolate variables. For example, microwave vs. conventional heating yields discrepancies in Ullmann condensations .
- Statistical analysis : Apply ANOVA to evaluate significance of yield differences across multiple trials.
- Side reaction profiling : Use GC-MS to identify byproducts (e.g., dimerization or oxidation) that reduce yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
